molecular formula C8H16ClN B110583 1-(3-Chloropropyl)piperidine CAS No. 1458-63-5

1-(3-Chloropropyl)piperidine

Cat. No. B110583
Key on ui cas rn: 1458-63-5
M. Wt: 161.67 g/mol
InChI Key: HDDNBUNZJIQDBQ-UHFFFAOYSA-N
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Patent
US08178527B2

Procedure details

N-(3-Chloropropyl)-piperidine hydrochloride (97% purity from Aldrich Chemicals) (100 g) was dissolved in water (150 mL) and saturated aqueous potassium carbonate (250 mL) was slowly added to it. Also, 10N sodium hydroxide (25 mL) and diethyl ether (250 mL) were added and the mixture was stirred for one hour. The layers were separated; the organic layer was dried over anhydrous potassium carbonate and concentrated on a Büchi Labortechnik AG Rotavapor® evaporator to give the title compound (77.2 g, 94.4%), which was used without purification for the next reactions.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
94.4%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][CH2:3][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1.C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+].C(OCC)C>O>[Cl:2][CH2:3][CH2:4][CH2:5][N:6]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1 |f:0.1,2.3.4,5.6|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
Cl.ClCCCN1CCCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a Büchi Labortechnik AG Rotavapor® evaporator

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCCCN1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 77.2 g
YIELD: PERCENTYIELD 94.4%
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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